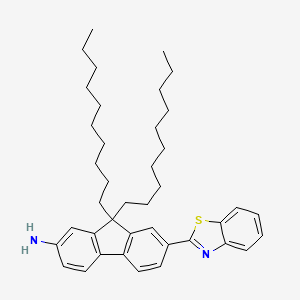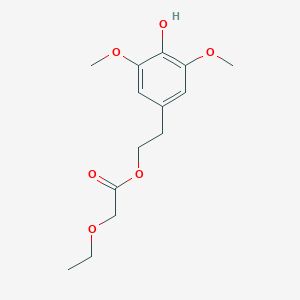![molecular formula C11H14O B15166225 1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene CAS No. 213035-11-1](/img/structure/B15166225.png)
1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene is an organic compound characterized by a cyclooctatetraene ring substituted with a propan-2-yl group through an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene typically involves the cyclotetramerization of propargyl alcohol. This reaction is catalyzed by nickel(0) and proceeds through a (2 + 2 + 2 + 2) cycloaddition mechanism . The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclooctane derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or sodium ethoxide, leading to the formation of substituted cyclooctatetraene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Cyclooctane derivatives.
Substitution: Substituted cyclooctatetraene derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can participate in various catalytic processes and biochemical pathways, influencing the activity of enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
Cyclooctatetraene: A parent compound with similar structural features but lacking the propan-2-yl ether substitution.
1,4,5,8-Tetrakis(hydroxymethyl)cycloocta-1,3,5,7-tetraene: A derivative with hydroxymethyl groups, exhibiting different reactivity and applications.
1,2,5,6-Tetrakis(hydroxymethyl)cycloocta-1,3,5,7-tetraene: Another isomer with distinct properties and uses.
Uniqueness: 1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene is unique due to its specific substitution pattern, which imparts different chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
213035-11-1 |
|---|---|
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
propan-2-yloxycyclooctatetraene |
InChI |
InChI=1S/C11H14O/c1-10(2)12-11-8-6-4-3-5-7-9-11/h3-10H,1-2H3 |
InChI-Schlüssel |
STQHOTJYSMYHPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


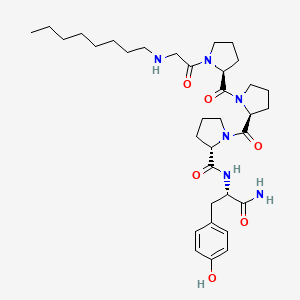
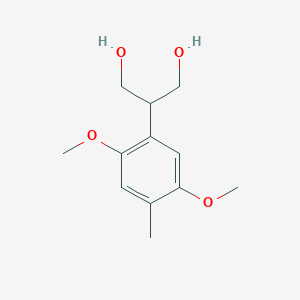
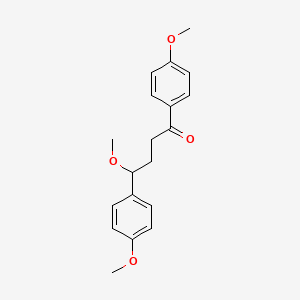
![Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-](/img/structure/B15166167.png)
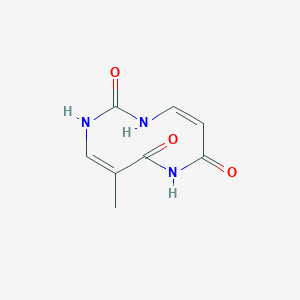
![4-[5-Amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-2-nitrophenol](/img/structure/B15166174.png)
![N-[(2-Acetylhydrazinylidene)methyl]-N-methylglycine](/img/structure/B15166182.png)
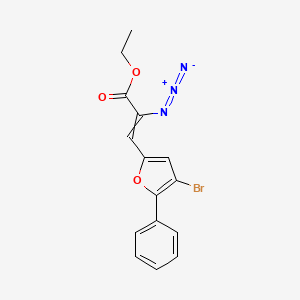
![5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B15166201.png)
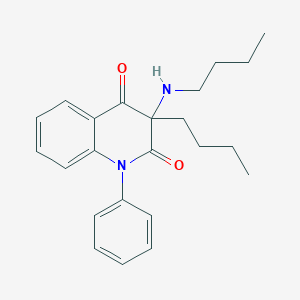
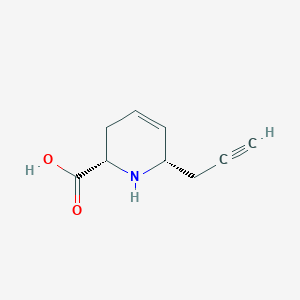
![1-[4-(Morpholin-4-yl)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B15166227.png)
